molecular formula C14H19ClN2OS B1431077 4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride CAS No. 1426290-30-3

4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride

Cat. No.: B1431077
CAS No.: 1426290-30-3
M. Wt: 298.8 g/mol
InChI Key: SKZMMNSQPKHIIN-UHFFFAOYSA-N
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Description

4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride is a benzo[d]thiazole derivative featuring a piperidin-4-yloxy substituent at position 2 and methyl groups at positions 4 and 7 of the aromatic ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

4,7-dimethyl-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS.ClH/c1-9-3-4-10(2)13-12(9)16-14(18-13)17-11-5-7-15-8-6-11;/h3-4,11,15H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZMMNSQPKHIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2-Hydroxy-4,7-dimethylbenzothiazole

  • The 2-hydroxybenzo[d]thiazole derivative with methyl groups at positions 4 and 7 can be synthesized via cyclization of appropriately substituted 2-aminothiophenol derivatives with formamide or related reagents.
  • Methylation at positions 4 and 7 can be achieved through selective electrophilic substitution reactions using methyl iodide or dimethyl sulfate under controlled conditions.

Step 2: Formation of 2-(piperidin-4-yloxy)-4,7-dimethylbenzo[d]thiazole

  • The 2-hydroxy group is activated for nucleophilic substitution by reaction with 4-chloropiperidine or by direct nucleophilic substitution with 4-hydroxypiperidine under basic conditions.
  • The reaction is typically performed in polar aprotic solvents like DMF or 2-ethoxyethanol at elevated temperatures (e.g., 100–120 °C) for several hours to ensure complete substitution.
  • Triethylamine or sodium carbonate is added to neutralize the generated hydrochloric acid and drive the reaction forward.

Step 3: Formation of Hydrochloride Salt

  • The free base 2-(piperidin-4-yloxy)-4,7-dimethylbenzo[d]thiazole is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by addition of a concentrated hydrochloric acid solution in an appropriate solvent.
  • This step enhances the compound’s solubility and stability for further use.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent DMF, 2-ethoxyethanol Polar aprotic solvents preferred
Base Triethylamine, sodium carbonate Neutralizes HCl, facilitates nucleophilic attack
Temperature 100–120 °C Elevated temperature accelerates reaction
Reaction Time 4–12 hours Time varies depending on scale and purity
Methylation Reagents Methyl iodide, dimethyl sulfate For methyl substitution at positions 4 and 7
Salt Formation HCl gas or aqueous HCl Converts free base to hydrochloride salt

Research Findings and Industrial Notes

  • Industrial synthesis often employs continuous flow reactors to improve yield and reproducibility, especially for the nucleophilic substitution step involving piperidine derivatives.
  • Purification is commonly achieved by recrystallization from suitable solvents or by chromatographic techniques to ensure high purity.
  • Structural characterization is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR), ensuring the correct substitution pattern and salt formation.

Summary Table of Preparation Method

Step Description Key Reagents/Conditions Outcome
1. Synthesis of 2-hydroxy-4,7-dimethylbenzothiazole Cyclization and methylation of 2-aminothiophenol derivatives Formamide, methyl iodide, controlled heating 2-hydroxy-4,7-dimethylbenzothiazole
2. Nucleophilic substitution Reaction with 4-chloropiperidine or 4-hydroxypiperidine DMF or 2-ethoxyethanol, base (TEA or Na2CO3), 100–120 °C 2-(piperidin-4-yloxy)-4,7-dimethylbenzo[d]thiazole
3. Hydrochloride salt formation Treatment with HCl gas or aqueous HCl HCl gas or aqueous HCl solution This compound

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Compounds with different substituents replacing the piperidine ring

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of this compound against various bacterial strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
S. aureus12 µg/mL
P. aeruginosa20 µg/mL

These results suggest that the compound possesses moderate to good activity against common bacterial pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.

Case Study: Anticancer Screening
In a study involving human breast adenocarcinoma (MCF7) cell lines, this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. Molecular docking studies indicated that the compound binds effectively to key proteins involved in cell survival pathways .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including good solubility and moderate bioavailability .

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The target compound’s piperidin-4-yloxy group distinguishes it from analogs with piperazine or alkyl chains (e.g., compound 8 ). Piperidine rings often confer improved metabolic stability compared to piperazine derivatives .
  • Melting Points : The hydrochloride salt of compound 10 exhibits a high melting point (236–237°C), likely due to ionic interactions, whereas the target compound’s melting point is unreported .
  • Synthetic Yields : Yields for similar compounds (e.g., 18–20% for 8 , 10 , 11 ) are generally low, which may reflect challenges in multi-step synthesis. The discontinuation of the target compound could imply even lower scalability .

Nickel-Catalyzed Cross-Coupling (Patent Method)

A patent () describes a nickel-catalyzed cross-coupling method to synthesize 2-aryl/alkenyl benzo[d]thiazole derivatives with yields of 41–94%. This method could theoretically apply to the target compound by coupling piperidin-4-yloxy-aluminum reagents, though the feasibility of introducing bulky piperidine groups remains untested .

Cyclization and Alkylation Routes

and highlight traditional methods like cyclization (e.g., thioglycolic acid for thiazoles) and alkylation (e.g., chloroacetate for ester formation). For example, compound 8 was synthesized via alkylation and cyclization in 20% yield, whereas bacillamide analogs () achieved higher yields (up to 70%) using solvent-free conditions . The target compound’s synthesis route is unspecified but may face hurdles in introducing the dimethyl and piperidine groups simultaneously.

Pharmacological Context

While the target compound lacks reported activity data, its analogs demonstrate diverse applications:

  • Antidiabetic Agents : Thiazolidinediones (e.g., pioglitazone hydrochloride in ) share a thiazole core but differ in substituents and mechanisms (PPARγ agonism vs. serotonin modulation) .

Biological Activity

4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C12H14N2OS·HCl
  • CAS Number : 51784-73-7
  • Molecular Weight : 258.77 g/mol

The structure comprises a benzo[d]thiazole core substituted with a piperidine ring, which is significant for its biological interactions.

Acetylcholinesterase Inhibition

One of the most notable biological activities of this compound is its inhibition of acetylcholinesterase (AChE). This enzyme is crucial for the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition can enhance cholinergic neurotransmission, making it a point of interest in Alzheimer's disease research.

Research Findings:

  • In vitro studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant AChE inhibitory activity. For instance, a related compound showed an IC50 value of 2.7 µM against AChE, indicating strong potential for therapeutic applications in cognitive disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives possess activity against various bacterial strains, including resistant strains.

Case Study:

  • A study highlighted the effectiveness of benzothiazole derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens listed by the WHO due to their resistance to multiple drugs . The structural modifications in these derivatives enhance their antimicrobial efficacy.

Cytotoxicity Studies

While exploring the therapeutic potentials, it is essential to assess cytotoxicity to ensure safety for potential drug development.

Findings:

  • Preliminary cytotoxicity assays indicate that certain derivatives exhibit low toxicity levels while maintaining potent biological activity . These findings suggest a favorable therapeutic index for further development.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeIC50 ValueReference
AChE Inhibition4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole2.7 µM
AntimicrobialBenzothiazole DerivativeEffective against A. baumannii and P. aeruginosa
CytotoxicityVarious DerivativesLow toxicity observed

Q & A

Q. What are the standard synthetic routes for 4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride, and what yields can be expected?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and cyclization. For example, intermediates like benzo[d]thiazole derivatives are prepared by refluxing precursors (e.g., substituted hydrazides) in solvents like DMSO or ethanol under acidic conditions. Purification involves recrystallization from ethanol-water mixtures, yielding ~65% for analogous triazole derivatives . Optimization of reaction time (e.g., 18-hour reflux) and stoichiometry is critical to maximize efficiency.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Structural confirmation requires a combination of 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry. For example, 1H NMR^1 \text{H NMR} can resolve methyl groups (δ 1.69–1.75 ppm for CH2_2 environments) and aromatic protons, while IR spectroscopy identifies functional groups like C-N or C-O bonds. High-resolution mass spectrometry (HRMS) validates molecular ion peaks .

Q. How should researchers address low solubility in biological assays?

Use polar aprotic solvents like DMSO for initial dissolution, followed by dilution in aqueous buffers (e.g., RPMI-1640 medium). Ensure final DMSO concentrations ≤0.5% to avoid cytotoxicity artifacts, as demonstrated in cell-based assays .

Advanced Research Questions

Q. What experimental design principles apply to evaluating this compound’s cytotoxicity?

Follow standardized protocols such as the sulforhodamine B (SRB) assay. Use diverse cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast controls (WI-38). Maintain cells in RPMI-1640 with 5% FBS and 2 mM glutamine. Dose-response curves (0.1–100 µM) and reference compounds (e.g., CHS-828) are essential for validating activity .

Q. How can computational methods improve synthetic route design?

Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like PISTACHIO and REAXYS databases enable retrosynthetic analysis, while machine learning models prioritize feasible routes based on template relevance and plausibility scores .

Q. What strategies resolve discrepancies in biological activity data across studies?

Cross-validate assays using orthogonal methods (e.g., ATP-based viability assays vs. SRB). Control for batch-to-batch variability in compound purity via HPLC. Reconcile conflicting results by adjusting cell culture conditions (e.g., hypoxia vs. normoxia) or exposure times .

Q. How can reaction scalability challenges be mitigated during process optimization?

Optimize solvent systems (e.g., switch from DMSO to ethanol for easier distillation) and catalyst loading. For example, piperidine catalysts in 1,4-dioxane improve cyclization efficiency. Monitor reaction progress via TLC or in-line spectroscopy to reduce side products .

Methodological Considerations

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy. No specific toxicity data are available, but treat it as a hazardous organic compound. In case of exposure, rinse thoroughly and seek medical attention .

Q. How can researchers validate the compound’s stability under storage conditions?

Conduct accelerated stability studies at 40°C/75% RH for 1–3 months. Analyze degradation products via LC-MS and compare to fresh samples. Store lyophilized powder at -20°C in airtight containers with desiccants .

Q. What are the best practices for reconciling low yields in scaled-up synthesis?

Troubleshoot by adjusting stoichiometry (e.g., excess reagents for equilibrium-driven steps) or switching to microwave-assisted synthesis for faster kinetics. Purification via silica plug chromatography (20% EtOAc-hexanes) improves recovery for amorphous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride
Reactant of Route 2
4,7-Dimethyl-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.